molecular formula C14H9BrF2O2 B5854456 2,4-difluorobenzyl 3-bromobenzoate

2,4-difluorobenzyl 3-bromobenzoate

Cat. No. B5854456
M. Wt: 327.12 g/mol
InChI Key: ODHUVQQKFWNGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluorobenzyl 3-bromobenzoate is an organic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of benzoic acid and is synthesized through a specific method. In

Mechanism of Action

The mechanism of action of 2,4-difluorobenzyl 3-bromobenzoate is not fully understood. However, it is believed to work by inhibiting specific enzymes or receptors in the body. For example, it has been shown to inhibit the growth of certain bacteria by targeting the bacterial cell wall synthesis pathway.
Biochemical and Physiological Effects:
Studies have shown that 2,4-difluorobenzyl 3-bromobenzoate has a range of biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, as well as antitumor activity. It has also been found to inhibit enzymes involved in the biosynthesis of fatty acids. Additionally, it has been shown to have potential as a ligand for G protein-coupled receptors.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-difluorobenzyl 3-bromobenzoate in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have a range of potential applications in medicinal chemistry. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 2,4-difluorobenzyl 3-bromobenzoate. One area of research could be to further investigate its potential as an inhibitor of enzymes involved in the biosynthesis of fatty acids. Another direction could be to explore its potential as a ligand for G protein-coupled receptors. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of 2,4-difluorobenzyl 3-bromobenzoate involves the reaction of 2,4-difluorobenzyl alcohol with 3-bromobenzoic acid in the presence of a catalyst. The reaction takes place under reflux conditions and the resulting product is purified through recrystallization. This synthesis method has been optimized to obtain high yields of the desired product.

Scientific Research Applications

2,4-difluorobenzyl 3-bromobenzoate has been found to have potential applications in medicinal chemistry. It has been studied for its antibacterial, antifungal, and antitumor properties. This compound has also been investigated as a potential inhibitor of enzymes involved in the biosynthesis of fatty acids. Additionally, it has been studied as a potential ligand for G protein-coupled receptors.

properties

IUPAC Name

(2,4-difluorophenyl)methyl 3-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF2O2/c15-11-3-1-2-9(6-11)14(18)19-8-10-4-5-12(16)7-13(10)17/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHUVQQKFWNGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)OCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorobenzyl 3-bromobenzoate

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